molecular formula C40H52N12O13 B12108119 H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2

H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2

Cat. No.: B12108119
M. Wt: 908.9 g/mol
InChI Key: BNIKMODLZSECHC-UHFFFAOYSA-N
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Description

The compound H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is notable for its potential applications in various fields such as chemistry, biology, and medicine. The sequence includes both D- and L- forms of amino acids, which can influence its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2: can undergo various chemical reactions, including:

    Oxidation: This reaction can affect amino acids like tryptophan and methionine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents for modifying amino acid side chains.

Major Products Formed

The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2: has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its stability and bioactivity. It can be used in drug development and as a diagnostic tool.

    Industry: Utilized in the development of chiral separation technologies and as a standard in analytical methods.

Mechanism of Action

The mechanism of action of H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Gly-DL-Asp: A simpler dipeptide used in chiral separation technologies.

    DL-Phe-DL-Trp: Another synthetic peptide with potential biological applications.

Uniqueness

H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2: is unique due to its specific sequence and the inclusion of both D- and L- forms of amino acids. This configuration can enhance its stability and bioactivity compared to peptides composed solely of L-amino acids.

Properties

Molecular Formula

C40H52N12O13

Molecular Weight

908.9 g/mol

IUPAC Name

3-amino-4-[[5-amino-1-[[2-[[1-[[4-amino-1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C40H52N12O13/c41-23(14-34(58)59)35(60)49-25(10-11-30(42)54)36(61)47-18-33(57)48-26(12-20-6-2-1-3-7-20)38(63)51-28(15-31(43)55)39(64)52-29(19-53)40(65)50-27(37(62)46-17-32(44)56)13-21-16-45-24-9-5-4-8-22(21)24/h1-9,16,23,25-29,45,53H,10-15,17-19,41H2,(H2,42,54)(H2,43,55)(H2,44,56)(H,46,62)(H,47,61)(H,48,57)(H,49,60)(H,50,65)(H,51,63)(H,52,64)(H,58,59)

InChI Key

BNIKMODLZSECHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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